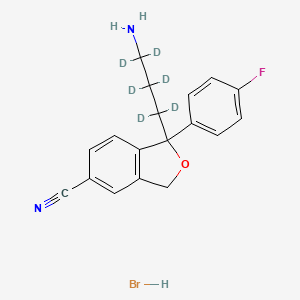

Didemethyl Citalopram-d6 Hydrobromide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Didemethyl Citalopram-d6 Hydrobromide is a deuterated form of Didemethyl Citalopram, a metabolite of Citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) widely used as an antidepressant. The deuterated form, this compound, is often used in research for its stable isotope labeling properties, which are valuable in pharmacokinetic studies and drug metabolism research .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Didemethyl Citalopram-d6 Hydrobromide involves the deuteration of Didemethyl CitalopramThe reaction conditions often require a palladium or platinum catalyst under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

Didemethyl Citalopram-d6 Hydrobromide undergoes various chemical reactions, including:

Oxidation: In the presence of oxidizing agents, it can form oxidized derivatives.

Reduction: Reduction reactions can convert it back to its parent compound, Citalopram.

Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like halides or amines are employed under basic or acidic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted analogs .

科学研究应用

Pharmacokinetic Studies

Didemethyl Citalopram-d6 is primarily utilized in pharmacokinetic studies to understand the metabolism and disposition of citalopram in biological systems. The incorporation of deuterium allows for the differentiation between the parent compound and its metabolites during analytical assessments.

- Metabolite Profiling : The use of Didemethyl Citalopram-d6 enables researchers to trace the metabolic pathways of citalopram more accurately. This is crucial for understanding how citalopram is processed in the body and identifying potential metabolites that could contribute to its therapeutic effects or side effects.

- Bioavailability Studies : By using Didemethyl Citalopram-d6 in bioavailability studies, researchers can assess how much of the drug reaches systemic circulation and its pharmacodynamic effects. This is essential for optimizing dosing regimens and improving therapeutic outcomes.

Drug Interaction Studies

The compound serves as a valuable tool in evaluating drug-drug interactions involving citalopram. Understanding how other substances affect the metabolism of citalopram can inform clinical practices and enhance patient safety.

- CYP450 Enzyme Studies : Didemethyl Citalopram-d6 is employed to study the role of cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, in the metabolism of citalopram. This information is vital for predicting interactions with other medications metabolized by these enzymes.

Analytical Chemistry Applications

In analytical chemistry, Didemethyl Citalopram-d6 is used as a reference standard for developing and validating analytical methods.

- Method Development : The compound assists in the development of high-performance liquid chromatography (HPLC) methods for quantifying citalopram and its metabolites in biological samples. Accurate quantification is essential for pharmacokinetic studies and therapeutic drug monitoring.

- Quality Control : As a certified reference material, Didemethyl Citalopram-d6 is utilized in quality control processes to ensure the accuracy and reliability of analytical results in pharmaceutical laboratories.

Research on Serotonergic Dysfunction

Given that citalopram targets serotonergic pathways, Didemethyl Citalopram-d6 can be instrumental in research focusing on serotonergic dysfunctions associated with various psychiatric disorders.

- Animal Models : Researchers can utilize this compound in animal models to study the effects of serotonergic modulation on behavior, providing insights into conditions such as depression, anxiety, and obsessive-compulsive disorder.

作用机制

The mechanism of action of Didemethyl Citalopram-d6 Hydrobromide is related to its parent compound, Citalopram. Citalopram functions by inhibiting the reuptake of serotonin (5-HT) in the central nervous system, thereby increasing the availability of serotonin in the synaptic cleft. This action is primarily mediated through the inhibition of the serotonin transporter (SERT). This compound, being a metabolite, may exhibit similar but less potent effects on serotonin reuptake .

相似化合物的比较

Similar Compounds

Didemethyl Citalopram Hydrobromide: The non-deuterated form of Didemethyl Citalopram-d6 Hydrobromide.

Citalopram Hydrobromide: The parent compound, a widely used SSRI.

Desmethyl Citalopram: Another metabolite of Citalopram with similar pharmacological properties

Uniqueness

This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in pharmacokinetic research and drug development .

生物活性

Didemethyl Citalopram-d6 Hydrobromide is a deuterated metabolite of Citalopram, a well-known selective serotonin reuptake inhibitor (SSRI) used primarily in the treatment of depression and anxiety disorders. This detailed article explores the biological activity of Didemethyl Citalopram-d6, focusing on its pharmacological properties, mechanisms of action, and applications in scientific research.

- Chemical Formula : C20H21D6FN2O

- Molecular Weight : Approximately 383.29 g/mol

- Appearance : Pale beige solid

- Melting Point : Greater than 130°C

Didemethyl Citalopram-d6 shares a similar mechanism of action with its parent compound, Citalopram. It primarily functions as an inhibitor of the serotonin transporter (SERT), leading to increased levels of serotonin in the synaptic cleft. This action enhances serotonergic activity in the central nervous system (CNS), which is crucial for its antidepressant effects. While Didemethyl Citalopram-d6 may exhibit similar pharmacological properties to Citalopram, its deuterated form may result in altered pharmacokinetics and dynamics, making it valuable for research purposes.

Pharmacokinetics

Research indicates that Didemethyl Citalopram-d6 is utilized in studies examining the metabolism and pharmacokinetics of Citalopram and its metabolites. The deuterated label allows for precise tracking of metabolic pathways, enhancing the understanding of drug metabolism in biological systems.

Key pharmacokinetic parameters include:

- Bioavailability : Approximately 80%

- Half-life : Ranges from 24 to 48 hours

- Metabolism : Primarily through CYP450 3A4 and 2C19 enzymes

Case Studies

-

Chiral Analysis in Rat Models

A study conducted on rat plasma and brain tissue demonstrated a validated method for determining Didemethyl Citalopram levels using liquid chromatography with fluorescence detection. This method facilitated the understanding of how this metabolite behaves in vivo, particularly regarding its distribution and elimination kinetics . -

Neuronal Differentiation Studies

Another significant study explored the effects of Citalopram exposure during early neuronal differentiation in human embryonic stem cells (hESCs). The findings suggested that exposure to SSRIs like Citalopram could influence gene expression patterns associated with neurodevelopment, indicating potential implications for developmental neurobiology .

Comparative Analysis with Other SSRIs

The following table summarizes key features of Didemethyl Citalopram-d6 compared to other SSRIs:

| Compound Name | Mechanism | Unique Features |

|---|---|---|

| Citalopram | SERT inhibitor | Parent compound; widely used antidepressant |

| Didemethyl Citalopram | SERT inhibitor | Active metabolite; used in clinical applications |

| Escitalopram | SERT inhibitor | Higher potency; fewer side effects |

| Sertraline | SERT inhibitor | Broader indications |

| Fluoxetine | SERT inhibitor | Distinct pharmacological profile |

属性

IUPAC Name |

1-(3-amino-1,1,2,2,3,3-hexadeuteriopropyl)-1-(4-fluorophenyl)-3H-2-benzofuran-5-carbonitrile;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17FN2O.BrH/c19-16-5-3-15(4-6-16)18(8-1-9-20)17-7-2-13(11-21)10-14(17)12-22-18;/h2-7,10H,1,8-9,12,20H2;1H/i1D2,8D2,9D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPONIRDZJWMVDD-FJBJLJJHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC(=C2)C#N)C(O1)(CCCN)C3=CC=C(C=C3)F.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)C([2H])([2H])C([2H])([2H])N.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。